Bromomethyl 2-naphthyl ketone
Overview
Description
Bromomethyl 2-naphthyl ketone is a chemical compound that is part of the naphthyl ketone family. It is characterized by a bromine atom attached to a methyl group which is in turn attached to the naphthyl ketone structure. This compound is of interest due to its potential applications in various chemical syntheses and biological activities.
Synthesis Analysis
The synthesis of compounds related to Bromomethyl 2-naphthyl ketone has been explored through various methods. One approach involves the Cu(I)-catalyzed cyclization of terminal alkynes, 2-bromoaryl ketones, and amides to produce functionalized 1-naphthylamines, which share a similar structural motif with Bromomethyl 2-naphthyl ketone . Another method includes the copper-catalyzed arylation of methyl ketones with o-bromoacetophenones, leading to the formation of 1-naphthols . Additionally, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone provides insight into the reactivity of bromo-substituted naphthyl compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to Bromomethyl 2-naphthyl ketone has been studied using various techniques. For instance, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were elucidated through single-crystal X-ray diffraction studies, revealing interesting features such as polymeric chains and π-π stacking interactions .
Chemical Reactions Analysis
Bromomethyl 2-naphthyl ketone and its analogs participate in a variety of chemical reactions. For example, the I2-promoted oxidative cross-coupling/annulation of 2-naphthols with methyl ketones is a strategy to build complex structures with a quaternary center . The carbonylative Stille coupling reaction followed by the Heck reaction has been used to synthesize 2-naphthols from 2-bromobenzyl bromides . Moreover, the cyclization-coupling reaction of 2-bromoaryl ketones with terminal alkynes under copper catalysis produces polyfunctional naphthyl aryl ethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of Bromomethyl 2-naphthyl ketone derivatives have been characterized in various studies. For instance, the insect antifeedant activities of some 6-substituted ω-bromo-2-naphthyl ketones have been evaluated, indicating potential biological applications . The photophysical properties of functionalized 1-naphthylamines derived from 2-bromoaryl ketones have been studied, showing tunable and polarity-sensitive fluorescence emission . Additionally, the antimicrobial and antioxidant activities of some 2-(4-bromo-1-naphthyl)-3-(aryl)bicyclo[2.2.1]hept-5-ene methanones have been assessed, demonstrating the diverse functional potential of these compounds .
Scientific Research Applications
Enzyme Inactivation Studies
Bromomethyl 2-naphthyl ketone (2-BNK) has been utilized in enzyme inactivation studies. Specifically, its reaction with α-chymotrypsin (ChT) at the active site was investigated, showing inactivation of the enzyme according to second-order kinetics. The research indicated that 2-BNK reacts with methionine-192 on ChT in a 1:1 stoichiometric ratio, and the existence of BNK-derived reporter groups at the enzyme active site was observed through induced circular dichroism bands and absorption spectral changes (Sakurai, Kageyama, Hayashi, & Inoue, 1992). Additionally, the mechanism of chymotrypsin inactivation by halo enol lactones, which include alpha-naphthyl-substituted bromo enol lactones, was further investigated to understand the enzyme-activated inactivation mechanism (Daniels & Katzenellenbogen, 1986).
Chemical Synthesis and Catalysis
2-BNK has been used in various chemical synthesis processes. For instance, in a copper-catalyzed reaction, it was involved in the formation of polyfunctional naphthyl aryl ethers in water (Su, Xie, Dong, Pan, Yin, & Zhou, 2022). Additionally, its application in water-mediated Diels-Alder reactions led to the synthesis of certain methanones, which were evaluated for their antimicrobial and antioxidant activities (Thirunarayanan, 2017).
Insect Antifeedant Studies
Research has also explored the use of 2-BNK derivatives as insect antifeedants. A study synthesized 6-substituted ω-bromo-2-naphthyl ketones through an environmentally friendly method, and these compounds were evaluated for their effectiveness against insect larvae (Thirunarayanan, 2014).
Material Science Applications
In material science, bromomethyl poly (aryl ether ether ketone), derived from bromomethyl 2-naphthyl ketone, has been investigated for its potential in functionalizing poly (aryl ether ether ketone) (PEEK). The bromination process was examined, and various functional groups were introduced through modification reactions (Wang & Roovers, 1994).
Safety And Hazards
Bromomethyl 2-naphthyl ketone is classified as a skin corrosive (Category 1B), eye irritant (Category 2A), and specific target organ toxicant (single exposure, Category 3, Respiratory system) . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dusts or mists, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-bromo-1-naphthalen-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHHGDUANVQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210199 | |
Record name | Bromomethyl 2-naphthyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromomethyl 2-naphthyl ketone | |
CAS RN |
613-54-7 | |
Record name | 2-(Bromoacetyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromomethyl 2-naphthyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-2'-acetonaphthone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromomethyl 2-naphthyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethyl 2-naphthyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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